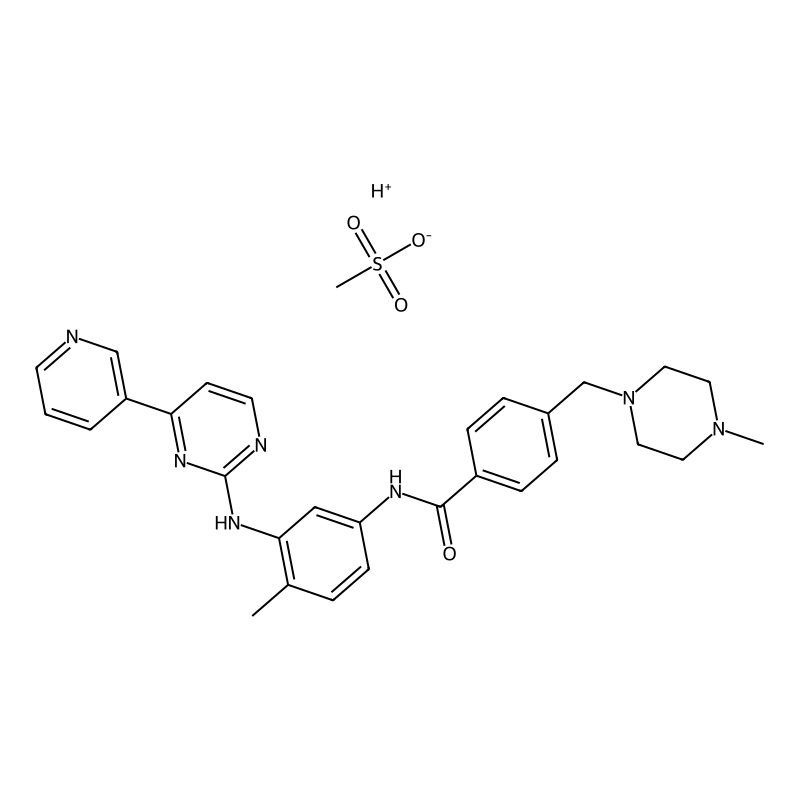

Imatinib mesylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Imatinib mesylate stability and degradation pathways

Degradation Pathways and Products

Imatinib Mesylate undergoes degradation under specific stress conditions, while remaining stable under others. The main degradation pathways and products are summarized below.

| Stress Condition | Stability Observation | Major Degradation Products Identified |

|---|

| Acidic & Alkaline Hydrolysis | Degrades [1] [2] | • Compound 2: 4-methyl-N3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-1,3-diamine [1] [2]. • Compound 3: 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid [1] [2]. | | Oxidative Stress | Degrades [1] [2] | • Compound 6: 4-[(4-methyl-4-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide [1] [2]. • Compound 7: 4-[(4-methyl-1-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide [1] [2]. • Compound 8: 4-[(4-methyl-1,4-dioxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide [1] [2]. | | Photolytic Stress | Practically stable (photostable) [1] [2] | No significant degradation reported. | | Neutral Hydrolysis | Stable [1] [2] | No significant degradation reported. | | Thermal Stress (Solid) | Stable in optimized formulation at 0°C, ambient temperature, and 40°C [3] | No remarkable change in drug content. |

The experimental workflow for investigating these pathways typically involves subjecting the drug substance to stress conditions, followed by analysis to separate and identify the products.

Experimental workflow for stress testing of this compound

Key Experimental Protocols

For reliable results, forced degradation studies should follow standardized protocols. Here are the key methodologies from the research.

| Experimental Aspect | Protocol Details |

|---|---|

| Objective | To identify likely degradation products and validate stability-indicating analytical methods [1] [2]. |

| Sample Preparation | Drug substance is exposed to various stress conditions. Quantitative studies often use solutions in the range of 4-16 μg/mL [4]. |

| Stress Conditions Applied | Hydrolytic: Acid (e.g., 0.1 M HCl) and Alkaline (e.g., 0.1 M NaOH) [1] [4]. Oxidative: Typically 3% or 30% hydrogen peroxide (H₂O₂) [1] [4]. Photolytic: Exposure to UV light (e.g., 1.2 million lux hours) [1]. Thermal: Studies at various temperatures (e.g., 40°C, 60°C) [3] [4]. | | Analysis & Characterization | Separation: HPLC or UPLC with C18 columns [5] [1] [4]. Detection: UV detection at 237-270 nm [5] [4]. Identification: Primary techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation [1] [2]. |

Stability-Indicating Analytical Methods

Robust analytical methods are crucial for monitoring stability. The following table compares two validated methods.

| Method Parameter | RP-UPLC Method [5] | RP-HPLC Method [4] | | :--- | :--- | :--- | | Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μm) | Waters Atlantis C18 (150 mm x 4.6 mm, 5 μm) | | Mobile Phase | Gradient elution | Isocratic (10 mM KH₂PO₄ Buffer pH 4.6 : ACN | 65:35) | | Flow Rate | 0.3 mL/min | 1.0 mL/min | | Run Time | 9.0 min | 6.0 min | | Detection | 237 nm | 270 nm | | Key Validation | Specificity, LOD/LOQ, linearity (r²>0.999), accuracy, precision | Specificity in buffer & plasma, linearity (r²>0.99), LLOQ 0.5 μg/mL | | Application | Separation of Imatinib from 8 related components; drug substance & product analysis | Assay of Imatinib in solution and plasma under forced degradation |

Additional Stability Considerations

- Metabolic Stability and Drug-Drug Interactions: this compound can suppress the expression and activity of key drug-metabolizing enzymes, including carboxylesterases (CES1, CES2) and CYP3A4, by down-regulating the pregnane X receptor (PXR) [6]. This suppression suggests a potential for drug-drug interactions when Imatinib is used in combination therapies.

- Bioactivation to Reactive Metabolites: Studies indicate that Imatinib can undergo cytochrome P450-mediated bioactivation, primarily via CYP3A4 [7]. This process can generate reactive metabolites, such as imine and imine-carbonyl intermediates, which are hypothesized to be linked to idiosyncratic hepatotoxicity [7].

The stability profile of this compound is well-characterized. The core degradation pathways occur under acidic, alkaline, and oxidative stress, necessitating the use of specific, stability-indicating UPLC/HPLC methods for quality control.

References

- 1. Identification of this compound degradation products ... [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of this compound degradation products ... [sciencedirect.com]

- 3. This compound [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of imatinib stability under... [journals.lww.com]

- 5. -indicating UPLC method for determination of Stability ... Imatinib [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of carboxylesterases by imatinib mediated ... [pmc.ncbi.nlm.nih.gov]

- 7. Role of Cytochrome P450 Enzymes in the Metabolic ... [mdpi.com]

Comprehensive Technical Guide: Imatinib Mesylate Pharmacokinetics and Pharmacodynamics

Core Pharmacokinetic Properties of Imatinib

The foundational pharmacokinetic parameters of imatinib are summarized in the table below, which integrates data from healthy subjects and patient populations.

Table 1: Fundamental Pharmacokinetic Parameters of Imatinib [1] [2] [3]

| Parameter | Value/Specification | Notes / Context |

|---|---|---|

| Absorption & Bioavailability | ||

| Absolute Bioavailability | ~98% | Well absorbed after oral administration [1]. |

| Time to Cmax (Tmax) | 2-4 hours | Post oral administration [1]. |

| Distribution | ||

| Apparent Volume of Distribution (Vd) | ~295 L (Adults) | Population estimate in CML patients; indicates extensive tissue distribution [1]. |

| Protein Binding | ~95% | Primarily to albumin and α1-acid glycoprotein (AAG) [1]. |

| Metabolism | ||

| Primary Enzymes | CYP3A4, CYP2C8 | Major route; other CYPs (CYP1A2, 2D6, 2C9, 2C19) play minor roles [1]. |

| Primary Metabolite | N-desmethyl imatinib (NDMI, CGP74588) | Formed by CYP3A4; in vitro potency similar to parent drug [1]. |

| Elimination | ||

| Half-life (Parent) | ~18 hours | In healthy volunteers [1]. |

| Half-life (NDMI) | ~40 hours | In healthy volunteers [1]. |

| Clearance (CL) | 8 - 14 L/h | Varies with body weight in a 50-year-old patient [1]. |

| Route of Elimination | Feces (~68%), Urine (~13%) | Over 7 days, predominantly as metabolites [1]. |

Pharmacokinetic-Pharmacodynamic Correlations and Therapeutic Drug Monitoring

Extensive research has established a clear exposure-response relationship for imatinib, forming the basis for Therapeutic Drug Monitoring (TDM).

Table 2: Key PK/PD Relationships and Clinical Response Thresholds for Imatinib [4] [5]

| Parameter | Correlation / Clinical Implication | Evidence & Context |

|---|---|---|

| Target Trough Concentration (Cmin) | > 1100 ng/mL | Associated with significantly improved rates of clinical response and longer progression-free survival in patients with advanced metastatic GIST [4]. |

| Target Trough Concentration (Cmin) | ~1000 ng/mL | Suggested as a target for improved cytogenetic and molecular response rates in Chronic Myeloid Leukemia (CML) [5]. |

| Area Under the Curve (AUC) | Dose Proportional (25-1000 mg) | Exposure increases proportionally with dose [2]. |

| Maximal PD Effect | Requires dose ≥ 400 mg | Analysis of WBC reduction in CML patients indicated a 400 mg dose (or greater) is required for maximal pharmacodynamic effect [2]. |

Metabolic Pathways and Drug Interaction Profile

Imatinib is susceptible to numerous drug-drug interactions (DDIs) due to its metabolic profile and potential to inhibit certain enzymes.

Key Metabolic and Transport Pathways

The following diagram illustrates the primary pathways involved in imatinib's absorption, distribution, metabolism, and excretion (ADME), as well as its role as a perpetrator in drug interactions.

Imatinib's ADME and key interaction targets. It is a substrate of CYP3A4/2C8 and P-gp, and an inhibitor of several CYPs.

Clinically Significant Drug-Drug Interactions

Observational studies show a high prevalence of potential DDIs in patients taking imatinib, with over 89% of patients having at least one co-prescribed interacting drug [6]. The most common interactions are summarized below.

Table 3: Clinically Significant Drug-Drug Interactions with Imatinib [6] [7] [3]

| Perpetrator Drug | Mechanism of Interaction | Effect on Imatinib Exposure | Clinical Recommendation |

|---|---|---|---|

| Strong CYP3A4 Inducers (e.g., Rifampicin, Carbamazepine) | Induction of CYP3A4 metabolism | ↓ Decrease (up to 74% reduction in AUC) [7] | Avoid concomitant use. If unavoidable, increase imatinib dose by ≥50% and monitor response [3]. |

| Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Clarithromycin) | Inhibition of CYP3A4 metabolism | ↑ Increase (~40% increase in AUC) [7] | Caution advised; monitor for increased imatinib toxicity. |

| Proton Pump Inhibitors (e.g., Omeprazole) | Increased gastric pH, potential reduction in solubility/imatinib absorption | Potential Decrease (may reduce effectiveness) [6] | Use with caution; consider alternative acid-reducing agents or stagger administration. |

| Dexamethasone | CYP3A4 induction (potential) | ↓ Potential Decrease (may reduce effectiveness) [6] | Avoid use to maintain imatinib efficacy [6]. |

Advanced Modeling and Methodologies in Imatinib Research

Population Pharmacokinetics (PopPK) and Covariate Analysis

A recent PopPK analysis in healthy subjects identified a two-compartment transit model with first-order elimination as best describing imatinib's PK [8]. This model found that:

- CYP3A5 phenotype appeared to influence imatinib clearance, though the small cohort size limited definitive conclusions on covariates [8].

- Disease Status significantly impacts PK. The model indicated a lower clearance in patients compared to healthy volunteers, highlighting the importance of studying patient populations [8].

- Bioequivalence between different tablet formulations (e.g., 1x200 mg vs. 2x100 mg) has been confirmed in dedicated studies, which is critical for generic drug development [9].

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models have become a powerful tool for predicting imatinib's behavior in complex scenarios. A developed parent-metabolite whole-body PBPK model for imatinib and NDMI has been successfully used to investigate DDIs where imatinib acts as both a victim and a perpetrator drug [7]. The model demonstrated good predictive performance, with all predicted DDI AUC and Cmax ratios (12/12) within twofold of observed values [7].

This model's workflow and applications are illustrated below:

Workflow for developing and applying PBPK models for imatinib, enabling dose optimization and DDI prediction.

This PBPK approach has been instrumental in guiding optimal dosing in paediatrics, suggesting a range of 230–340 mg/m²/day, and confirming that children and adults have similar vulnerability to CYP-mediated interactions [10].

Conclusion and Future Perspectives

The pharmacokinetics and pharmacodynamics of imatinib are complex, characterized by significant inter-patient variability and a well-defined exposure-response relationship. The integration of advanced modeling approaches like PopPK and PBPK, along with therapeutic drug monitoring, is transforming imatinib therapy from a one-dose-fits-all approach to a more personalized, model-informed precision dosing strategy. Future work will focus on prospectively validating efficacy thresholds in diverse populations and further refining models to account for genetic polymorphisms and complex drug-disease interactions, ultimately enhancing the safety and efficacy of this landmark targeted therapy.

References

- 1. Imatinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Pharmacokinetics and pharmacodynamics of imatinib in a ... [pubmed.ncbi.nlm.nih.gov]

- 3. Gleevec, Imkeldi (imatinib) dosing, indications, interactions, ... [reference.medscape.com]

- 4. Correlations between imatinib ... pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

- 5. / Pharmacokinetic correlation and blood-level... pharmacodynamic [nature.com]

- 6. Drug–drug interactions with imatinib: An observational study [pmc.ncbi.nlm.nih.gov]

- 7. Physiologically based pharmacokinetic modeling ... [pmc.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetic of modelling in healthy subjects... imatinib [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 10. Frontiers | Implementation of a Physiologically Based... [frontiersin.org]

Comprehensive Technical Analysis of BCR-ABL Inhibition by Imatinib Mesylate in Chronic Myeloid Leukemia: Mechanisms, Efficacy, and Resistance Pathways

Introduction to CML Pathogenesis and Imatinib Mechanism

Chronic Myeloid Leukemia (CML) represents a paradigm of successful targeted cancer therapy, with an annual incidence of approximately 2 cases per 100,000 population, accounting for nearly half of all adult leukemias in India according to recent epidemiological data. The molecular pathogenesis of CML centers on the Philadelphia chromosome, formed through a reciprocal translocation between chromosomes 9 and 22 [t(9;22)(q34;q11)], which generates the BCR-ABL fusion oncogene. This chimeric gene encodes a constitutively active tyrosine kinase that drives leukemogenesis through aberrant activation of multiple downstream signaling pathways including RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT cascades, resulting in uncontrolled cellular proliferation and suppressed apoptosis [1] [2].

Imatinib mesylate (IM), developed as a specific inhibitor of the BCR-ABL tyrosine kinase, binds directly to the ABL kinase domain, stabilizing it in an inactive conformation and inhibiting phosphorylation of downstream substrates. Since its introduction in 2000, imatinib has fundamentally transformed CML management, shifting the treatment paradigm from non-specific therapies like busulfan and interferon-alpha—which offered median survival of 3-6 years—to targeted therapy that has improved the 10-year overall survival rate from less than 10% to 80-85% [1]. The drug specifically targets the ATP-binding pocket of the BCR-ABL kinase domain, competitively inhibiting ATP binding and preventing the transfer of phosphate groups to tyrosine residues on substrate proteins. This specific molecular targeting represents a landmark achievement in precision oncology and has established CML as a model for molecularly targeted cancer therapy development.

Clinical Efficacy and Response Monitoring

Hematological and Molecular Response Rates

The clinical efficacy of imatinib in chronic phase CML (CML-CP) has been extensively documented through both registration trials and real-world studies. A comprehensive study evaluating the Indian generic formulation of imatinib (Veenat from NATCO Pharma Ltd) demonstrated impressive complete hematological response (CHR) rates that reached 100% by 9 months and maintained this response through 12 months of therapy. More significantly, the molecular response rates at 12 months revealed a total molecular response of 43.52%, consisting of complete molecular response (CMR) in 17.64% and major molecular response (MMR) in 25.88% of patients [3]. This study notably established the cost-effectiveness of the generic formulation at less than Rs. 10,000 per month, dramatically improving treatment accessibility in resource-constrained settings.

Table 1: Hematological Response Rates to Imatinib in CML-CP Patients

| Time Point | Complete Hematological Response Rate | Cumulative Survival Probability |

|---|---|---|

| 3 months | 92% | - |

| 6 months | 94% | - |

| 9 months | 100% | - |

| 12 months | 100% | 0.8 |

Long-term follow-up data reveals that the impact of imatinib on CML is sustained, with 25-year survival data confirming durable responses. The 10-year resistance rate on TKI therapy is only approximately 10%, while the 10-year CML blastic transformation rate has been reduced to 5-6% [1]. Importantly, contemporary data indicates that more patients (15-20% at 10 years) die from non-CML causes than from CML itself, highlighting the remarkable success of imatinib and subsequent tyrosine kinase inhibitors (TKIs) in transforming CML from a fatal disorder to a manageable chronic condition.

Molecular Monitoring and Response Assessment

Response monitoring in CML has evolved significantly with BCR-ABL transcript levels measured by real-time quantitative PCR (RQ-PCR) emerging as the gold standard for molecular monitoring. The sensitivity and specificity of RQ-PCR ranges from 95-98%, making it an indispensable tool for tracking minimal residual disease and guiding clinical decision-making [3]. The International Scale (IS) has been established to standardize BCR-ABL measurements across laboratories, with major molecular response (MMR) defined as ≤0.1% BCR-ABL/ABL ratio (3-log reduction from standardized baseline), which serves as a key therapeutic milestone associated with improved long-term outcomes.

Table 2: Molecular Response to Imatinib by BCR-ABL Transcript Levels

| RQ-PCR (BCR-ABL:ABL%) | Patients at 6 Months (n=63) | Patients at 12 Months (n=85) | Response Category |

|---|---|---|---|

| 0-20% | 41 (65.07%) | 72 (84.70%) | Good response |

| 21-40% | 12 (19.04%) | Not specified | Suboptimal response |

| >40% | 10 (15.87%) | Not specified | Poor response |

Baseline molecular characterization is critical, as approximately 1% of BCR-ABL translocations involve e1a2/a3 transcripts producing a shorter p190 oncoprotein, while 1-2% involve e13a3 (b3a3) or e14a3 (b2a3) variants of p210 BCR-ABL, or e19a2 transcripts (p230) associated with a more indolent clinical course. These atypical transcripts may yield false negative PCR results with routine probes, necessitating comprehensive baseline testing [1]. Additionally, Sokal score at diagnosis remains an important prognostic indicator, with 53% of patients in one study having a high-risk score (>1.2) [3].

Resistance Mechanisms to Imatinib Therapy

BCR-ABL-Dependent Resistance

Resistance to imatinib presents a significant clinical challenge and can be broadly categorized as BCR-ABL-dependent or BCR-ABL-independent. BCR-ABL-dependent resistance primarily involves point mutations in the ABL kinase domain that interfere with imatinib binding while preserving ATP binding and kinase activity. More than 100 different resistance mutations have been identified, with T315I being the most problematic due to its resistance to multiple TKIs. Additional BCR-ABL-dependent mechanisms include BCR-ABL gene amplification and overexpression, resulting in increased oncoprotein levels that require higher drug concentrations for inhibition [2].

The management of BCR-ABL-dependent resistance has been addressed through the development of second-generation TKIs (dasatinib, nilotinib, bosutinib) and third-generation TKIs (ponatinib) that retain activity against many imatinib-resistant mutations, with the notable exception of T315I which responds only to ponatinib among earlier agents. However, the recent development of novel therapeutic strategies including asciminib, which targets the ABL myristoyl pocket rather than the ATP-binding site, offers new hope for overcoming resistance, particularly for the T315I mutation [1] [4].

BCR-ABL-Independent Resistance

Perhaps more challenging is BCR-ABL-independent resistance, which accounts for approximately 40-50% of imatinib resistance cases and is characterized by persistent signaling through alternative pathways despite effective BCR-ABL inhibition [5] [2]. Several key mechanisms have been identified:

Alternative Signaling Pathway Activation: Proteomic analyses have revealed that resistant cells maintain activation of the RAF/MEK/ERK signaling cascade despite BCR-ABL inhibition, driven by upregulation of protein kinase C (PKC) family members, particularly PKCη encoded by PRKCH [2]. Additionally, p38 MAPK and 14-3-3ε have been identified as key mediators of BCR-ABL-independent signaling in resistant cells [5].

Leukemic Stem Cell Persistence: Primitive quiescent CML stem cells exhibit intrinsic resistance to imatinib despite effective BCR-ABL kinase inhibition, as they do not depend solely on BCR-ABL for survival [2]. These persisting stem cells serve as a reservoir for disease relapse and represent a major obstacle to cure.

Multidrug Resistance Phenotype: Upregulation of drug efflux transporters including MDR1 (ABCB1) and MRP1 contributes to reduced intracellular imatinib concentrations, while anti-apoptotic proteins such as BCL-2 enhance survival despite effective target inhibition [6].

Table 3: Mechanisms of BCR-ABL-Independent Resistance to Imatinib

| Resistance Mechanism | Key Molecular Mediators | Therapeutic Implications |

|---|---|---|

| Alternative signaling activation | PKCη, p38 MAPK, 14-3-3ε | MEK inhibitors, p38 MAPK inhibitors |

| Leukemic stem cell persistence | Quiescence, altered dependency | G-CSF combination, FLT3 inhibition |

| Multidrug resistance phenotype | MDR1, MRP1, BCL-2 | MDR modulators, BCL-2 inhibitors |

| Kinase switching | FLT3 upregulation | FLT3 inhibitors (midostaurin) |

Recent research has identified a novel mechanism of resistance involving kinase switching, where resistant cells develop dependence on FLT3 signaling rather than BCR-ABL, explaining the limited efficacy of successive BCR-ABL TKIs in some patients with BCR-ABL-independent resistance [7]. This discovery has important clinical implications, suggesting that FLT3 inhibitors such as midostaurin may represent an effective therapeutic strategy for this resistant population.

Novel Therapeutic Strategies and Combination Approaches

Overcoming Resistance Through Pathway Inhibition

Several innovative strategies have emerged to overcome BCR-ABL-independent resistance, focusing on co-targeting critical survival pathways alongside BCR-ABL inhibition:

MEK/ERK Pathway Inhibition: Combined treatment with imatinib and the MEK inhibitor trametinib demonstrates synergistic activity against resistant CML models, significantly prolonging survival in mouse models of BCR-ABL-independent IM-resistant CML [2]. This combination is particularly effective against CML stem cells which contain high levels of PRKCH, contributing to their intrinsic imatinib resistance.

G-CSF Intermittent Scheduling: Primitive quiescent CML cells are notoriously resistant to imatinib, but intermittent exposure to granulocyte-colony stimulating factor (G-CSF) significantly accelerates their elimination in combination with imatinib, resulting in 3-5 fold fewer residual quiescent CD34+ CML cells after 8-12 days compared to continuous imatinib alone [8].

FLT3 Targeting: Network-based analyses have revealed acquired FLT3 dependency in resistant CML cells, suggesting that FLT3 inhibitors represent a promising therapeutic strategy for relapsed patients [7]. This approach has demonstrated efficacy in patient-derived leukemic stem cells, highlighting its translational potential.

Next-Generation BCR-ABL Inhibition

The development of asciminib, a first-in-class STAMP inhibitor (Specifically Targeting the ABL Myristoyl Pocket), represents a significant advancement in CML therapy. By allosterically targeting the myristoyl pocket rather than the ATP-binding site, asciminib retains efficacy against many kinase domain mutations and offers improved specificity with reduced off-target effects [4]. Clinical trials demonstrate that asciminib produces deep molecular responses with favorable side effect profiles, positioning it as a potential cornerstone of future CML therapy, particularly for patients with resistance to earlier-generation TKIs.

Additionally, several third-generation TKIs are under development, including olverembatinib, ELVN-001, TGRX-678, and TERN-701, which show promise in overcoming resistance and eliminating persistent disease [1]. These agents, used in sequence or combination, may ultimately push the boundaries toward achieving higher rates of treatment-free remission.

Experimental Models and Methodological Approaches

In Vitro Models of CML and Resistance

The establishment of reliable in vitro models has been instrumental in elucidating resistance mechanisms and screening novel therapeutic approaches:

Cell Line Models: Commonly used CML cell lines include K562 (erythroleukemic blast), KCL22 (myeloblast), and KU812 (basophilic blast), which represent the heterogeneity of blast crisis [5]. These lines can be rendered resistant through gradual dose escalation of imatinib, starting with 0.1 µM and incrementing by 0.1 µM every three passages to a maximum of 1 µM, with the entire process spanning approximately 5 months [5].

Primary Cell Cultures: CD34+ cells isolated from newly diagnosed chronic phase CML patients enable study of primitive leukemic populations. Culture in serum-free medium for 12 days with various cytokine combinations (with or without G-CSF) and imatinib exposure patterns (continuous versus intermittent) provides insights into stem cell behavior and persistence [8].

Key Experimental Assays and Protocols

Viability and Proliferation Assessment:

- MTT Assay: Cells seeded at 7,500 cells/100 µl in 96-well plates, treated with serial dilutions of imatinib, followed by 4-hour incubation with MTT reagent and overnight solubilization before measuring absorbance at 595nm [5] [6].

- Colony Formation Assays: Primary bone marrow cells infected with candidate shRNAs plated in methylcellulose with imatinib to assess progenitor function under drug pressure [2].

Molecular Analysis Techniques:

- RQ-PCR for BCR-ABL: RNA extraction, reverse transcription, and multiplex RQ-PCR for b3a2 and b2a2 transcripts using ABL as housekeeper gene, with results expressed as BCR-ABL:ABL ratio percentage [3].

- Western Blotting: Protein extraction with RIPA buffer, separation on 4-15% polyacrylamide gels, transfer to nitrocellulose membranes, and detection with antibodies against phospho-CRKL, phospho-ERK1/2, phospho-AKT, and other signaling molecules [5] [2].

Functional Assays:

The following diagram illustrates the core signaling pathways in CML and mechanisms of resistance to imatinib:

Diagram 1: BCR-ABL signaling pathways, resistance mechanisms, and therapeutic strategies in CML. The diagram illustrates the complexity of resistance development and the corresponding targeted approaches to overcome these challenges.

Conclusion and Future Perspectives

The development of this compound as a specific BCR-ABL inhibitor represents a landmark achievement in molecular oncology that has transformed CML from a fatal disease to a manageable chronic condition for most patients. However, persistent challenges remain, including intrinsic and acquired resistance, leukemic stem cell persistence, and long-term treatment-related side effects. The evolving understanding of BCR-ABL-independent resistance mechanisms has revealed the remarkable adaptability of CML cells, which can activate alternative signaling pathways including PKCη-mediated MAPK signaling, FLT3 dependency, and survival through multidrug resistance transporters.

Future directions in CML therapy will likely focus on rational combination therapies that simultaneously target BCR-ABL and critical resistance pathways, with approaches such as imatinib plus MEK inhibitors or intermittent G-CSF scheduling showing promise in preclinical models. The development of novel therapeutic agents including asciminib and other next-generation TKIs offers hope for overcoming resistance, particularly for patients with refractory disease. Additionally, the precise molecular characterization of resistance patterns through phosphoproteomic profiling and network-based analyses will enable more personalized therapeutic approaches tailored to the specific resistance mechanisms operative in individual patients.

As the CML therapeutic landscape continues to evolve, the integration of these advanced approaches holds promise for achieving higher rates of treatment-free remission—the ultimate goal of CML therapy—while minimizing treatment-related toxicity and improving quality of life for patients living with this once-devastating disease.

References

- 1. Management of Chronic Myeloid Leukemia in 2025 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Therapeutically Targetable Mechanism of BCR-ABL ... [pmc.ncbi.nlm.nih.gov]

- 3. Monitoring of response to therapy with imatinib in mesylate ... Chronic [pmc.ncbi.nlm.nih.gov]

- 4. Newly Approved Pill for Chronic Myeloid Leukemia Offers ... [mskcc.org]

- 5. Atypical activation of signaling downstream of inactivated ... [pmc.ncbi.nlm.nih.gov]

- 6. Effectiveness of imatinib over etoposide in the treatment of... mesylate [spandidos-publications.com]

- 7. ABL1-independent resistance in chronic myeloid leukemia [biosignaling.biomedcentral.com]

- 8. Intermittent exposure of primitive quiescent chronic ... myeloid leukemia [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Imatinib Mesylate and Its Primary Metabolite CGP74588

Introduction and Chemical Overview

Imatinib mesylate (STI571) represents a cornerstone in targeted cancer therapy as a potent tyrosine kinase inhibitor used primarily for treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Upon administration, imatinib undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4/5 (CYP3A4/5), yielding several metabolites, with N-desmethyl imatinib (CGP74588) being the most abundant and pharmacologically significant. This metabolite typically achieves plasma concentrations approximately 20% of the parent drug and demonstrates comparable biological activity in inhibiting Bcr-Abl tyrosine kinase. The chemical transformation involves N-demethylation of the piperazine ring, resulting in a metabolite that maintains the core pharmacophore necessary for target binding while exhibiting altered physicochemical properties that influence its distribution, metabolism, and excretion profiles. Understanding the complex pharmacokinetic behavior and analytical detection of both imatinib and CGP74588 is crucial for optimizing therapeutic outcomes and managing resistance in clinical practice [1] [2].

The therapeutic monitoring of imatinib and CGP74588 has gained significant attention due to the high interpatient variability in plasma concentrations, which can directly impact treatment efficacy and safety. Studies have demonstrated that maintaining imatinib trough concentrations above 1000 ng/mL (approximately 1.86 μM) is associated with improved clinical responses in CML patients, underscoring the importance of reliable quantification methods for both the parent drug and its active metabolite. Furthermore, emerging evidence suggests that CGP74588 may contribute differentially to treatment outcomes in specific resistance scenarios, particularly those involving P-glycoprotein (P-gp) mediated efflux, necessitating precise analytical methods capable of simultaneous quantification to elucidate their individual pharmacological contributions [3] [1].

Chemical Properties and Pharmacokinetic Profile

CGP74588 maintains the core structural elements of imatinib necessary for target binding, including the pyrimidine and pyridine rings, but exhibits altered physicochemical properties due to the absence of one N-methyl group from the piperazine moiety. This structural modification results in slightly increased polarity compared to the parent drug, influencing its distribution patterns and elimination pathways. While CGP74588 demonstrates similar potency against Bcr-Abl tyrosine kinase, its altered physicochemical characteristics significantly impact its cellular uptake, tissue distribution, and interaction with drug transporters such as P-glycoprotein [3] [2].

The pharmacokinetic behavior of imatinib and CGP74588 exhibits considerable interindividual variation, influenced by factors including genetic polymorphisms in metabolic enzymes, drug-drug interactions, and patient-specific physiological characteristics. The following table summarizes the key pharmacokinetic parameters of imatinib and its primary metabolite:

Table 1: Pharmacokinetic Properties of Imatinib and CGP74588

| Parameter | Imatinib | CGP74588 | References |

|---|---|---|---|

| Formation | Parent drug | N-desmethyl metabolite via CYP3A4/5 | [1] |

| Plasma Ratio | 100% | ~20% of imatinib concentration | [1] [2] |

| Half-life (t₁/₂) | 15-20 hours | Similar to parent compound | [1] [2] |

| Protein Binding | 89-96% (primarily to AGP) | Extensive (exact percentage not specified) | [1] |

| Primary Excretion Route | Feces (67%) | Feces (as metabolites) | [1] [4] |

| Biliary Excretion | 17.7% of dose (normal liver function) | 2.1% of dose (normal liver function) | [4] |

| CNS Penetration | Limited (P-gp mediated efflux) | Potentially more restricted | [3] [2] |

Distribution and excretion patterns of both compounds reveal complex pharmacokinetic behavior. Imatinib undergoes predominantly hepatic metabolism with subsequent biliary excretion, while renal elimination plays a minor role. A human study investigating biliary excretion demonstrated that in a patient with normal liver function receiving long-term imatinib therapy (400 mg/day), approximately 17.7% of the administered dose was excreted as parent drug in bile, while only 2.1% was excreted as CGP74588. This ratio shifted significantly (1.8% imatinib vs 0.2% CGP74588) in a patient with impaired liver function following a single 300 mg dose, highlighting the substantial variability in excretion patterns based on hepatic function and treatment duration [4].

Cerebrospinal fluid (CSF) penetration represents another clinically important aspect of distribution. Studies have demonstrated that oral administration of imatinib results in only marginal penetration across the blood-brain barrier, with minimal drug concentrations detected in the CSF. This limited distribution is attributed to P-glycoprotein-mediated efflux, which actively transports both imatinib and CGP74588 out of the central nervous system. Interestingly, cellular uptake studies have revealed that CGP74588 accumulates in significantly higher amounts than imatinib in sensitive K562 cells, but this pattern reverses in P-gp-overexpressing resistant cell lines, where CGP74588 concentrations fall substantially below those of the parent compound. This differential behavior underscores the importance of transporter interactions in determining the pharmacological activity of both compounds, particularly in sanctuary sites and resistant disease settings [3] [2].

Analytical Methodologies for Quantification

The accurate quantification of imatinib and CGP74588 in biological matrices presents significant analytical challenges due to their similar chemical structures, the need for sensitivity at nanogram-per-milliliter levels, and the complexity of biological samples. Various analytical techniques have been developed and validated to address these challenges, with chromatographic methods coupled to different detection systems representing the primary approach for reliable quantification in both clinical and research settings.

Table 2: Analytical Methods for Imatinib and CGP74588 Quantification

| Method Type | Sample Preparation | Separation Conditions | Detection | Linear Range | LOQ | References |

|---|---|---|---|---|---|---|

| HPLC-UV | Liquid-liquid extraction with tert-butyl methyl ether | Symmetry C18 column (2.1 × 150 mm); 28% acetonitrile in ammonium acetate buffer (pH 6.8) with 0.005M 1-octane sulfonic acid; 0.2 mL/min | UV 265 nm | 10 ng/mL - 10 μg/mL | 10 ng/mL | [5] |

| Rapid HPLC-UV | Protein precipitation | Chromolith RP-8e column (100 mm × 4.6 mm); methanol/acetonitrile/triethylamine/diammonium hydrogen phosphate (pH 6.25); 2 mL/min | UV 261 nm | Not specified | Not specified | [6] |

| LC-TOF-MS | Protein precipitation | C18 column; gradient elution with methanol/ammonium formate | Time-of-Flight MS | 0.02-5 μg/mL | 0.02 μg/mL | [7] |

| LC-MS/MS | Liquid-liquid extraction | C18 column; acetonitrile/ammonium formate gradient | Tandem Mass Spectrometry | 1-10,000 ng/mL | 1 ng/mL | [8] |

The evolution of analytical methods for quantifying imatinib and CGP74588 reflects a continuous effort to balance analysis time, sensitivity, and specificity. Early HPLC-UV methods provided adequate sensitivity for therapeutic drug monitoring but required relatively long run times up to 15-20 minutes. The development of monolithic column technology significantly reduced analysis time to less than 5 minutes while maintaining satisfactory separation, making this approach suitable for high-throughput clinical applications [6]. The incorporation of mass spectrometric detection represented a major advancement, offering superior specificity and sensitivity, with modern LC-MS/MS and LC-TOF-MS methods achieving lower limits of quantification of 1 ng/mL and 20 ng/mL, respectively, while simultaneously detecting both analytes in a single chromatographic run [7] [8].

Sample preparation techniques vary considerably across methods, with liquid-liquid extraction (LLE) and protein precipitation (PPT) representing the most common approaches. LLE methods typically utilize tert-butyl methyl ether as the extraction solvent, providing excellent sample cleanup and matrix effect reduction, which is particularly important for mass spectrometric detection to minimize ion suppression or enhancement. In contrast, PPT methods offer simplicity and rapid processing, making them suitable for high-throughput clinical laboratories. The choice of internal standard also significantly impacts method performance, with stable isotope-labeled analogs (when available) providing the highest accuracy due to nearly identical extraction and ionization characteristics, though compounds like 4-hydroxybenzophenone have been successfully used in HPLC-UV methods [5] [7].

Detailed Experimental Protocols

Sample Preparation and Extraction Procedure

Proper sample collection and preparation are critical steps in ensuring accurate quantification of imatinib and CGP74588. Blood samples should be collected in EDTA-containing tubes followed by immediate centrifugation at 3000 × g for 10 minutes to separate plasma, which should be stored at -80°C until analysis to prevent analyte degradation. The liquid-liquid extraction protocol optimized for simultaneous extraction of both compounds involves the following detailed steps:

- Step 1: Aliquot 500 μL of plasma sample into a glass extraction tube and spike with appropriate internal standard (e.g., 4-hydroxybenzophenone for HPLC-UV or stable isotope-labeled analogs for LC-MS methods).

- Step 2: Add 500 μL of 0.1 M sodium carbonate buffer (pH 9.0) to alkaline the sample, which enhances extraction efficiency for both basic compounds.

- Step 3: Perform extraction with 3 mL of tert-butyl methyl ether by vortex mixing vigorously for 10 minutes, followed by centrifugation at 4000 × g for 5 minutes to achieve complete phase separation.

- Step 4: Transfer the organic (upper) layer to a clean evaporation tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Step 5: Reconstitute the residue in 150 μL of mobile phase initial conditions, vortex for 30 seconds, and transfer to an appropriate autosampler vial for analysis [5].

For alternative protein precipitation methods, which are particularly suitable for high-throughput applications, the procedure is simplified: 250 μL of plasma is mixed with 800 μL of ice-cold acetonitrile, vortexed for 1 minute, centrifuged at 14,000 × g for 5 minutes, and the supernatant is directly injected or diluted with mobile phase before analysis. While this approach offers rapid processing, potential matrix effects should be thoroughly investigated, especially when using mass spectrometric detection [7].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Liquid chromatography coupled with tandem mass spectrometry represents the current gold standard for sensitive and specific quantification of imatinib and CGP74588 in biological matrices. The following optimized protocol provides a robust method suitable for both clinical monitoring and research applications:

Chromatographic Conditions:

- Column: C18 reverse-phase column (100 × 2.1 mm, 1.7-3.5 μm particle size)

- Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid

- Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid

- Gradient Program: Linear gradient from 20% B to 95% B over 5-7 minutes, hold at 95% B for 1 minute, then re-equilibrate at initial conditions for 2 minutes

- Flow Rate: 0.3-0.4 mL/min

- Column Temperature: 40°C

- Injection Volume: 5-10 μL

Mass Spectrometric Detection:

- Ionization Source: Electrospray ionization (ESI) in positive mode

- Source Temperature: 150°C

- Desolvation Temperature: 450°C

- Desolvation Gas Flow: 800 L/hour

- Cone Gas Flow: 50 L/hour

- Collision Gas: Argon at 0.15 mL/min

- Multiple Reaction Monitoring (MRM) Transitions:

- Imatinib: 494.3 → 394.2 (collision energy: 25 eV)

- CGP74588: 480.3 → 394.2 (collision energy: 23 eV)

- Internal Standard (deuterated imatinib): 500.3 → 394.2 (collision energy: 25 eV)

This method typically achieves excellent chromatographic separation with retention times of approximately 4.5 minutes for imatinib and 4.2 minutes for CGP74588, allowing for precise integration and accurate quantification. The total run time of 7-10 minutes enables high-throughput analysis, making it suitable for clinical applications requiring rapid turnaround. Method validation should demonstrate linearity over the concentration range of 1-10,000 ng/mL, with intra-day and inter-day precision values within ±15% and accuracy of 85-115% for all quality control levels [7] [8].

Metabolic Pathways and Biological Activity

The biotransformation of imatinib involves multiple hepatic enzymes, with CYP3A4/5 playing the predominant role in its metabolic clearance. The primary metabolic pathway involves N-demethylation at the piperazine ring to form CGP74588, which maintains comparable tyrosine kinase inhibitory activity to the parent compound. Additional metabolic pathways include oxidation of the piperazine ring to form lactam derivatives and hydroxylation of the benzyl group, though these pathways represent minor routes of metabolism. The following diagram illustrates the major metabolic pathways of imatinib:

Diagram 1: Major Metabolic Pathways of this compound

The biological activity of CGP74588 has been extensively investigated to determine its contribution to the overall pharmacological effect of imatinib therapy. While CGP74588 demonstrates similar potency to the parent drug in inhibiting Bcr-Abl tyrosine kinase in enzymatic assays, its cellular activity shows significant variation based on the expression of drug transporters, particularly P-glycoprotein (P-gp, ABCB1, MDR1). In sensitive K562 cells, CGP74588 accumulates in higher intracellular concentrations compared to imatinib, contributing to its antitumor activity. However, in P-gp-overexpressing resistant cells (K562/Dox), the intracellular concentration of CGP74588 decreases significantly due to efficient efflux by P-gp, rendering it less effective than imatinib in these resistant settings [3].

In vitro studies have demonstrated that CGP74588 exhibits approximately 3-4 times lower potency than imatinib in inhibiting cell proliferation and inducing apoptosis in sensitive leukemia cell lines. This reduced cellular potency, combined with its susceptibility to P-gp-mediated resistance, suggests that CGP74588 may have limited clinical efficacy in cases where this resistance mechanism predominates. However, the metabolite still contributes meaningfully to overall treatment response in P-gp-negative settings, with its plasma concentrations reaching approximately 20% of the parent drug during chronic therapy. These findings highlight the importance of considering both compounds when assessing overall drug exposure and activity, particularly in patients with variable expression of drug transporters [3] [2].

Tissue Distribution and Transporter Interactions

The distribution of imatinib and CGP74588 across various tissues and biological barriers represents a critical determinant of their efficacy in different disease compartments and sanctuary sites. Research has demonstrated substantial variability in tissue penetration, influenced by factors including blood flow, tissue composition, and most importantly, the expression of drug transporters. The following diagram illustrates key distribution processes:

Diagram 2: Key Tissue Distribution and Barrier Penetration

Central nervous system (CNS) penetration of both imatinib and CGP74588 is particularly limited due to active efflux by P-glycoprotein at the blood-brain barrier. Studies measuring imatinib concentrations in cerebrospinal fluid have demonstrated only marginal flux across the blood-brain barrier, resulting in subtherapeutic concentrations in the CNS compartment. This limited penetration has important clinical implications for treating CNS involvement in leukemia, potentially contributing to disease sanctuary and relapse. Interestingly, CGP74588 appears to be an even better substrate for P-gp than the parent compound, resulting in potentially more restricted CNS availability, though quantitative comparisons in human CNS distribution are limited [3] [2].

Placental transfer and breast milk excretion represent important considerations for imatinib therapy during pregnancy and lactation. Studies measuring drug concentrations in maternal blood, umbilical cord blood, placenta, and breast milk have demonstrated that both imatinib and CGP74588 cross the mature placenta but with substantial variability (cord blood concentrations: 0-157 ng/mL for imatinib; not detected for CGP74588). In contrast, significant concentrations of both compounds were detected in breast milk (596 ng/mL for imatinib; 1513 ng/mL for CGP74588), suggesting active transport or concentration in this compartment. These findings indicate that while use of imatinib after the first trimester may be reasonable in some clinical circumstances due to limited placental transfer, breastfeeding should generally be avoided due to significant excretion of both the parent drug and metabolite into breast milk [9].

Conclusion and Research Implications

The comprehensive characterization of CGP74588 as the primary active metabolite of imatinib provides valuable insights for optimizing targeted cancer therapy. While this metabolite demonstrates comparable target inhibition to the parent compound in enzymatic assays, its differential behavior in cellular contexts, particularly regarding transporter interactions and tissue distribution, highlights the importance of considering both entities when assessing overall pharmacological activity. The susceptibility of CGP74588 to P-glycoprotein-mediated efflux represents a particularly important consideration in resistance settings, potentially limiting its contribution to efficacy in tumors with upregulated transporter expression.

References

- 1. Monitoring imatinib plasma concentrations in chronic myeloid ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and cellular uptake of imatinib and its main... [link.springer.com]

- 3. Interactions of N-desmethyl imatinib, an active metabolite of imatinib... [pubmed.ncbi.nlm.nih.gov]

- 4. Biliary excretion of imatinib and its mesylate ... metabolite CGP 74588 [mayoclinic.elsevierpure.com]

- 5. Determination of imatinib and its main mesylate ... metabolite [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of the simultaneous determination of imatinib and its major... [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous quantification of imatinib and CGP in human... 74588 [pubs.rsc.org]

- 8. (PDF) Selective HPLC –MS/MS for Imatinib in Plasma [academia.edu]

- 9. and Imatinib concentrations in maternal blood... mesylate metabolite [nature.com]

Imatinib mesylate spectroscopic analysis UV NMR mass spectrometry

Analytical Techniques & Key Findings for Imatinib Mesylate

| Analytical Technique | Specific Method / Focus | Key Findings / Applications |

|---|---|---|

| UV/Vis Spectroscopy | First-order derivative & Area Under Curve (AUC) | (\lambda_{\text{max}}) at 258 nm; linearity (5-30 µg/mL); LOD: 0.29 µg/mL; LOQ: 0.90 µg/mL [1] [2] |

| Nuclear Magnetic Resonance (NMR) | (^1\text{H}) and (^{13}\text{C}) NMR [3] | Used for comprehensive structural characterization of the molecule [3]. |

| Mass Spectrometry (MS) | LC-MS/MS with SILAC (Stable Isotope Labeling) [4] | Quantified 1,344 proteins in K562 cells; 73 proteins showed significant expression changes post-imatinib treatment [4]. |

| Mass Spectrometry Imaging (MSI) | Quantitative MALDI-MS Imaging (qMSI) [5] | Revealed inefficient imatinib penetration in GIST liver metastases, independent of mutation status [5]. |

| Stability-Indicating Methods | Forced degradation (acid, base, oxidation) [3] | Identifies degradation products; drug stable in optimized formulations [3]. |

Detailed Experimental Protocols

Here are the methodologies for key analytical and proteomic experiments.

UV-Spectrophotometric Method for Bulk and Dosage Forms

This method is used for the quantitative estimation of this compound and has been validated according to ICH guidelines [2].

UV Analysis Workflow

- Instrument and Reagents: Use a UV-Vis spectrophotometer with matched quartz cells. This compound reference standard and appropriate solvent (e.g., methanol or water) are required [1] [2].

- Procedure:

- Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) [1].

- λ_max Determination: Dilute the stock solution appropriately and scan within the 200-400 nm range to identify the maximum absorbance ((\lambda_{\text{max}})), which is typically found at 258 nm [2].

- Calibration Curve: Prepare a series of standard solutions (e.g., 2-12 µg/mL) from the stock solution. Measure their absorbance at (\lambda_{\text{max}}) and plot absorbance versus concentration to establish a linear calibration curve [2].

- Sample Analysis: Process tablet formulations or bulk powder similarly, measure absorbance, and use the calibration curve to determine the unknown concentration [1].

- Method Validation: The method should be validated for parameters such as specificity, accuracy, precision, linearity, LOD, and LOQ. Forced degradation studies (under acidic, alkaline, oxidative, and photolytic conditions) can establish the method as stability-indicating [3] [2].

Global Proteome Quantification Using SILAC and Mass Spectrometry

This protocol is used to investigate changes in global protein expression in response to imatinib treatment [4].

Proteomic Analysis Workflow

- Cell Culture and Labeling:

- Culture human K562 chronic myeloid leukemia cells in two different media: one containing normal "light" amino acids (L-lysine and L-arginine) and another containing stable isotope-labeled "heavy" amino acids ([13C6,15N2]-L-lysine and [13C6,15N4]-L-arginine) [4].

- Grow the cells in the heavy medium for at least five cell doublings to ensure complete incorporation of the heavy isotopes [4].

- Drug Treatment and Sample Preparation:

- Treat cells cultured in the light medium with a clinically relevant concentration of 1 µM imatinib for 24 hours. Keep the heavy-labeled cells as an untreated control. A "reverse" experiment (treating heavy cells and using light cells as control) is also performed for validation [4].

- Mix the light and heavy cell lysates in a 1:1 ratio by protein weight [4].

- Protein Separation and Digestion:

- Separate the combined protein sample using SDS-PAGE.

- Slice the gel into multiple sections and subject them to in-gel digestion with trypsin to generate peptides for analysis [4].

- Mass Spectrometric Analysis and Quantification:

- Analyze the resulting peptide mixtures using LC-MS/MS.

- Use software to identify proteins and quantify the relative abundance between imatinib-treated and untreated samples based on the light-to-heavy peptide ratios [4].

Research Insights & Technical Applications

- Overcoming Resistance: A key finding from advanced MS techniques is that inefficient drug penetration into Gastrointestinal Stromal Tumor (GIST) liver metastases can be a cause of imatinib resistance, independent of secondary mutations. This was revealed through quantitative MALDI Mass Spectrometry Imaging (qMSI), which showed abundant imatinib in healthy liver tissue but strikingly low levels in adjacent metastases [5].

- Advanced Quantification Calibration: The same qMSI study introduced a generalized nonlinear calibration model for drug quantification in tissue sections, which provided a superior fit to the data compared to traditional linear regression, addressing inherent methodological nonlinearities [5].

References

- 1. (PDF) Development and validation of analytical for... methods [academia.edu]

- 2. Asian Journal of Pharmaceutical Analysis [ajpaonline.com]

- 3. This compound [pubmed.ncbi.nlm.nih.gov]

- 4. Global Proteome Quantification for Discovering Imatinib- ... [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Mass Spectrometry Imaging Reveals Mutation ... [nature.com]

Comprehensive Application Notes and Protocols for HPLC Method Development and Validation of Imatinib Mesylate

Introduction and Principle

Imatinib mesylate (IM) is a tyrosine kinase inhibitor that serves as a first-line treatment for Chronic Myeloid Leukemia (CML) and gastrointestinal stromal tumors. Therapeutic Drug Monitoring (TDM) is crucial for IM due to the correlation between its trough plasma concentrations (optimal range: 1000–3000 ng/mL) and clinical efficacy, alongside significant inter-individual pharmacokinetic variability [1] [2]. High-Performance Liquid Chromatography (HPLC) coupled with UV or Photodiode Array (PDA) detection provides a robust, precise, and cost-effective analytical platform for quantifying IM in bulk drug, pharmaceutical formulations, and biological matrices, facilitating routine quality control, pharmacokinetic studies, and TDM [3] [1].

The following workflow outlines the complete process from method development to application:

Experimental Protocols

Chromatographic Conditions

The following conditions provide a foundation for IM separation, optimized from multiple research studies [4] [5] [1]:

- Column: Reverse Phase C18 (e.g., Hypersil BDS, Zorbax Extend, or RESTEK C18), 250 mm × 4.6 mm, 5 µm particle size [4] [5] [1].

- Mobile Phase: Varies by application:

- Flow Rate: 1.0 mL/min in isocratic mode [5] [1].

- Detection: UV or PDA at 265–270 nm [6] [1].

- Injection Volume: 50 µL [6] [1].

- Run Time: 5–7 minutes, allowing for high-throughput analysis [6] [1].

- Column Temperature: Ambient or controlled at 25°C [1].

Sample Preparation Protocols

2.2.1 Pharmaceutical Dosage Forms (Tablets)

- Stock Solution: Accurately weigh and dissolve IM in methanol to obtain a primary stock solution of 1 mg/mL [6].

- Working Standards: Dilute the stock solution with the mobile phase or a suitable solvent to prepare working standard solutions in the concentration range of 0.5–20 µg/mL for calibration [6].

- Tablet Extraction: Finely powder not less than 20 tablets. Weigh a quantity of the powder equivalent to about 100 mg of IM, transfer to a volumetric flask, and add about 50 mL of methanol. Sonicate for 15–20 minutes with intermittent shaking. Cool, dilute to volume with methanol, and mix well. Filter through a 0.45-µm membrane filter, discard the first few mL of the filtrate, and use the subsequent clear filtrate for analysis after further dilution if necessary [4].

2.2.2 Biological Matrices (Plasma/Serum)

- Internal Standard (IS) Solution: Prepare a working solution of the IS (e.g., propranolol or omeprazole at 100 µg/mL) in methanol or purified water [6] [1].

- Sample Aliquot: Pipette 500 µL of plasma or serum into a clean glass tube [1].

- Internal Standard Addition: Add 50 µL of the IS working solution and vortex mix for 10 seconds [1].

- Protein Precipitation:

- Liquid-Liquid Extraction (Alternative):

- To the plasma sample, add 4 mL of diethyl ether [6].

- Vortex mix for 5 minutes.

- Centrifuge at 3000 × g for 10 minutes.

- Transfer the upper organic layer carefully to a fresh tube.

- Evaporation and Reconstitution:

- Evaporate the organic extract to dryness under a gentle stream of nitrogen gas at 40–47°C.

- Reconstitute the dry residue with 150 µL of the mobile phase by vortex mixing.

- Transfer the reconstituted solution to an auto-sampler vial for HPLC injection [1].

Method Validation

The developed HPLC method must be validated as per International Council for Harmonisation (ICH) Q2(R1) and FDA bioanalytical guidelines to ensure its reliability for intended use [4] [1]. The following diagram and table summarize the core validation parameters and their acceptance criteria.

Summary of Validation Parameters and Acceptance Criteria

| Validation Parameter | Protocol Description | Acceptance Criteria | Reported Data from Literature |

|---|---|---|---|

| Linearity & Range | Analyze minimum of 6 concentrations in triplicate [1]. | Correlation coefficient (r²) > 0.99. Back-calculated concentrations within ±15% of nominal [1]. | 0.2–10 µg/mL in human plasma (r² > 0.99) [1]. 25–1600 ng/mL in rat serum (r² = 0.9995) [5]. |

| Precision | Repeatability: Analyze 6 replicates of QC samples (low, mid, high) within one day [6]. Intermediate Precision: Repeat over 3 different days/analysts [6]. | RSD ≤ 2% for dosage forms [4]. RSD ≤ 15% for biological matrices, especially at LLOQ [5]. | Intra- and inter-day RSD < 2% for tablet analysis [4]. Intra-day bias: -2.34 to 3.42%; Inter-day bias: -2.17 to 3.45% in rat serum [5]. | | Accuracy | Determine via recovery studies using standard addition method at 3 concentration levels (n=3 each) [6]. | Mean recovery of 98–102% for API; 95–105% for biological samples [1]. | Recovery from human plasma: 98.2–105% [1]. Recovery from rat serum: 90.32–95.86% [5]. | | Specificity | Analyze blank matrix, zero sample (matrix + IS), and spiked samples. No interference at retention time of analyte [1]. | Peak from analyte should be pure, and no interference > 20% of LLOQ for analyte and 5% for IS [1]. | Method effectively resolves IM degradation products except at neutral pH [6]. No interference from plasma components [6]. | | Sensitivity (LOD/LOQ) | LOD = 3.3 × (SD of response/Slope). LOQ = 10 × (SD of response/Slope) [6]. | Signal-to-noise ratio ≥ 3:1 for LOD and ≥ 10:1 for LOQ [6]. | LOD: 200 ng/mL; LOQ: 500 ng/mL in human plasma [1]. LOD: 0.025 µg/mL; LOQ: 0.5 µg/mL in solution/plasma [6]. | | Robustness | Deliberate, small changes in flow rate (±0.1 mL/min), column temperature (±2°C), mobile phase pH (±0.2), organic composition (±2%) [4]. | RSD of retention time and peak area should be < 2% under all varied conditions. | System suitability tests (theoretical plates, tailing factor) were within acceptance criteria in developed method [4]. |

Applications in Drug Development and Therapy

The validated HPLC method for IM has broad applications in pharmaceutical and clinical settings:

- Quality Control of Dosage Forms: Used for the assay and uniformity of content testing in tablet and capsule formulations to ensure product quality and consistency [4] [7].

- Therapeutic Drug Monitoring (TDM): Essential for measuring trough plasma concentrations (C₀) in CML patients. Maintaining IM levels above the therapeutic threshold of 1000 ng/mL is associated with improved clinical response and survival, making this HPLC method a valuable tool for personalized therapy [1] [2].

- Pharmacokinetic and Bioequivalence Studies: The method is applicable for determining concentration-time profiles, AUC, Cmax, Tmax, and half-life in preclinical (rat) and clinical (human) studies [5] [3] [2].

- Stability-Indicating Assay: The method can effectively separate IM from its degradation products formed under various stress conditions (hydrolysis, oxidation, photolysis), making it suitable for studying the intrinsic stability of the drug substance and product [6].

Troubleshooting and Best Practices

- Peak Tailing: Ensure mobile phase pH is adequately controlled. Use high-purity, end-capped C18 columns to minimize secondary interactions with residual silanols.

- Low Recovery from Plasma: Optimize the protein precipitation or liquid-liquid extraction procedure. Ensure the precipitation solvent (methanol/acetonitrile) to plasma ratio is at least 2:1 (v/v) for complete protein precipitation [3] [1].

- Retention Time Drift: Strictly control mobile phase composition and column temperature. Use a fresh, properly prepared mobile phase and condition the column sufficiently before analysis.

- High Background Noise: Use high-grade HPLC solvents. Ensure the sample is clean and well-precipitated or extracted to avoid column contamination.

Conclusion

The RP-HPLC method with UV/PDA detection for this compound is a well-established, robust, and versatile analytical technique. Its successful development and validation, as per regulatory guidelines, make it an indispensable tool for pharmaceutical quality control, routine therapeutic drug monitoring, and advanced pharmacokinetic research. The protocols detailed in these application notes provide a reliable framework for scientists to implement this method effectively in their laboratories.

References

- 1. and Clinical Development of an Validation -PDA HPLC for... Method [scitechnol.com]

- 2. Method development and validation for the simultaneous ... [sciencedirect.com]

- 3. and Development of a validation - high ... performance [journals.innovareacademics.in]

- 4. (PDF) RP- HPLC and Method of Development ... Validation Imatinib [academia.edu]

- 5. Validation of an HPLC method for determination of imatinib ... [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative determination of imatinib stability under ... [pmc.ncbi.nlm.nih.gov]

- 7. Asian Journal of Research in Chemistry [ajrconline.org]

Comprehensive Protocol: Box-Behnken Optimized Imatinib Mesylate Nanoliposomes for Enhanced Cancer Therapy

Introduction and Scientific Background

Imatinib mesylate remains a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, functioning as a potent tyrosine kinase inhibitor that specifically targets BCR-ABL1 fusion proteins. Despite its clinical success, therapeutic efficacy is often compromised by dose-limiting cardiotoxicity, suboptimal bioavailability, and emergence of drug resistance. Recent evidence indicates that conventional imatinib formulations cause significant adverse effects including elevated liver enzymes, reduced blood cell counts, and histological damage to cardiac tissues such as cytoplasmic vacuolization and myofibrillar loss. [1] [2]

Nanoliposomal delivery systems offer a promising strategy to overcome these limitations by improving drug solubility, enhancing tumor-specific targeting, and reducing off-target toxicity. The phospholipid bilayer structure of nanoliposomes protects encapsulated therapeutic agents from degradation, prolongs systemic circulation, and promotes accumulation at tumor sites through the enhanced permeability and retention (EPR) effect. When properly formulated, imatinib-loaded nanoliposomes (INPs) demonstrate significantly enhanced cytotoxicity against cancer cells while substantially reducing cardiotoxic effects compared to free drug administration. [1]

The Box-Behnken design (BBD) provides an efficient statistical approach for optimizing complex nanoliposomal formulations. As a spherical, rotatable response surface methodology, BBD requires only three levels for each factor while avoiding extreme combined factor conditions that might be impractical or unstable for pharmaceutical development. This experimental framework enables researchers to systematically evaluate multiple formulation variables and their interactions with reduced experimental runs compared to full factorial designs, making it particularly valuable for nanocarrier optimization. [3] [4] [5]

Key Signaling Pathways and Therapeutic Targets

Imatinib's primary mechanism involves inhibition of aberrant tyrosine kinase activity, particularly targeting the BCR-ABL1 fusion protein characteristic of CML. However, therapeutic resistance often develops through activation of alternative signaling pathways in leukemia stem cells (LSCs), including Wnt/β-catenin, Hedgehog, Notch, and Musashi2-Numb signaling axes. These pathways regulate critical processes in LSC survival, self-renewal, and drug efflux, presenting complementary targets for nanoliposomal therapy. [6] [7]

The Ras-Raf-MEK-ERK and PI3K-AKT signaling cascades represent additional crucial pathways frequently hyperactivated in imatinib-resistant malignancies. Mutations in Ras proteins occur in numerous cancers, including pancreatic (90%), colon (45%), and lung (35%), driving uncontrolled proliferation and survival through these downstream effectors. Nanoliposomal encapsulation of imatinib may enhance modulation of these pathways by increasing intracellular drug delivery and bypassing resistance mechanisms that limit free drug efficacy. [6] [7]

Figure 1: Key Signaling Pathways Targeted by this compound. The diagram illustrates BCR-ABL1 and Ras-mediated pathways in cancer progression and therapeutic resistance. [6] [7]

Materials and Equipment

Chemical Reagents

- Active Pharmaceutical Ingredient: this compound (Ranbaxy Pharmaceuticals or equivalent, ≥98% purity)

- Lipid Components: Soy lecithin (phosphatidylcholine source), cholesterol, DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

- Organic Solvents: Chloroform (HPLC grade), methanol (analytical grade), absolute ethanol

- Aqueous Phase Components: Polyvinyl alcohol (PVA, MW 31,000-50,000 Da), phosphate buffered saline (PBS, pH 7.4), hydrochloric acid, sodium hydroxide

- Analytical Reagents: Acetonitrile (HPLC grade), methanol (HPLC grade), deuterated solvents for NMR, MTT reagent, albumin

Laboratory Equipment

- Formulation Equipment: Rotary evaporator with temperature-controlled water bath, high-pressure homogenizer (or probe sonicator), vacuum oven, freeze dryer

- Characterization Instruments: Zetasizer Nano ZS (Malvern Instruments) for dynamic light scattering, transmission electron microscope, scanning electron microscope, UV-Vis spectrophotometer

- Chromatographic Systems: HPLC system with UV detector, LC-MS/MS system for drug quantification

- Sterilization Equipment: 0.22 μm syringe filters, laminar flow hood

Experimental Design and Optimization

Box-Behnken Experimental Design

The optimization of imatinib nanoliposomes employs a three-factor, three-level Box-Behnken design requiring only 15 experimental runs including three center points. This efficient design captures quadratic response surfaces without testing all extreme factor combinations simultaneously, which is particularly advantageous when certain factor combinations might produce unstable formulations. [4] [5]

Independent Variables (Factors):

- Factor A: Lipid-to-drug ratio (w/w) with levels: Low (5:1), Middle (10:1), High (15:1)

- Factor B: DSPE-PEG2000 concentration (% w/w of total lipid) with levels: Low (2%), Middle (5%), High (8%)

- Factor C: Sonication time (minutes) with levels: Low (2), Middle (5), High (8)

Dependent Variables (Responses):

- Y1: Particle size (nm) - Target: 100-200 nm

- Y2: Polydispersity index (PDI) - Target: <0.3

- Y3: Encapsulation efficiency (%) - Target: >80%

- Y4: Zeta potential (mV) - Target: |±30| mV

Table 1: Box-Behnken Experimental Design Matrix and Response Measurements

| Run | Factor A: Lipid:Drug | Factor B: PEG (%) | Factor C: Sonication (min) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Zeta Potential (mV) |

|---|---|---|---|---|---|---|---|

| 1 | -1 (5:1) | -1 (2%) | 0 (5) | 215.3 | 0.32 | 68.5 | -18.2 |

| 2 | +1 (15:1) | -1 (2%) | 0 (5) | 156.7 | 0.21 | 88.3 | -25.6 |

| 3 | -1 (5:1) | +1 (8%) | 0 (5) | 198.4 | 0.28 | 72.1 | -32.4 |

| 4 | +1 (15:1) | +1 (8%) | 0 (5) | 132.5 | 0.18 | 91.6 | -35.8 |

| 5 | -1 (5:1) | 0 (5%) | -1 (2) | 245.6 | 0.35 | 65.2 | -20.7 |

| 6 | +1 (15:1) | 0 (5%) | -1 (2) | 185.3 | 0.25 | 85.7 | -28.9 |

| 7 | -1 (5:1) | 0 (5%) | +1 (8) | 165.8 | 0.22 | 75.3 | -22.4 |

| 8 | +1 (15:1) | 0 (5%) | +1 (8) | 121.4 | 0.15 | 93.8 | -31.5 |

| 9 | 0 (10:1) | -1 (2%) | -1 (2) | 198.7 | 0.27 | 78.9 | -21.3 |

| 10 | 0 (10:1) | +1 (8%) | -1 (2) | 154.2 | 0.20 | 87.5 | -33.7 |

| 11 | 0 (10:1) | -1 (2%) | +1 (8) | 145.6 | 0.19 | 82.4 | -24.6 |

| 12 | 0 (10:1) | +1 (8%) | +1 (8) | 118.9 | 0.14 | 90.2 | -36.2 |

| 13 | 0 (10:1) | 0 (5%) | 0 (5) | 135.7 | 0.16 | 89.5 | -29.8 |

| 14 | 0 (10:1) | 0 (5%) | 0 (5) | 138.2 | 0.17 | 88.7 | -30.2 |

| 15 | 0 (10:1) | 0 (5%) | 0 (5) | 136.9 | 0.16 | 89.1 | -29.5 |

Statistical Analysis and Model Validation

Experimental data should be analyzed using response surface methodology with multiple linear regression to fit a quadratic model:

Mathematical Model: Y = β₀ + β₁A + β₂B + β₃C + β₁₂AB + β₁₃AC + β₂₃BC + β₁₁A² + β₂₂B² + β₃₃C²

Where Y represents the predicted response, β₀ is the intercept, β₁-β₃ are linear coefficients, β₁₂-β₂₃ are interaction coefficients, and β₁₁-β₃₃ are quadratic coefficients.

Statistical significance of each term should be evaluated using ANOVA with a confidence level of 95% (p < 0.05). The model's adequacy can be verified through residual analysis, lack-of-fit tests, and determination coefficients (R²). Optimization should be performed using desirability functions that simultaneously maximize encapsulation efficiency while maintaining particle size between 100-150 nm and PDI below 0.2. [4]

Figure 2: Box-Behnken Optimization Workflow for Nanoliposome Formulation. The systematic approach ensures efficient identification of optimal formulation parameters. [4] [5]

Detailed Experimental Protocols

Nanoliposome Preparation via Thin-Film Hydration

Step 1: Lipid Film Formation

- Accurately weigh this compound (10 mg), soy lecithin (100 mg), cholesterol (20 mg), and DSPE-PEG2000 (variable according to experimental design) into a clean round-bottom flask.

- Dissolve the lipid-drug mixture in 10 mL chloroform:methanol (2:1 v/v) to ensure complete solubilization.

- Attach the flask to a rotary evaporator and evaporate organic solvents under reduced pressure at 35°C for 45-60 minutes until a thin, uniform lipid film forms on the flask interior.

- Further dry the film under vacuum overnight to remove trace solvent residues.

Step 2: Film Hydration and Size Reduction

- Hydrate the lipid film with 10 mL PBS (pH 7.4) containing 1% PVA as a stabilizer.

- Rotate the flask at 60 rpm in a water bath maintained at 60°C (above lipid phase transition temperature) for 60 minutes until the film completely detaches and forms multilamellar vesicles.

- Subject the resulting liposomal suspension to probe sonication (on ice to prevent overheating) according to the time specified in the experimental design (2-8 minutes at 40% amplitude with 10-second pulse on/off cycles).

- Alternatively, process the suspension through a high-pressure homogenizer (3 cycles at 15,000 psi) for more uniform size distribution.

Step 3: Purification and Storage

- Separate unencapsulated imatinib by centrifuging at 15,000 rpm for 30 minutes at 4°C.

- Wash the pellet twice with PBS and resuspend in appropriate buffer.

- Sterilize by filtration through 0.22 μm membrane filters.

- Store at 4°C or freeze-dry with cryoprotectants (5% trehalose) for long-term storage. [8] [1]

Characterization Methods

Particle Size and Zeta Potential

- Dynamic Light Scattering: Dilute nanoliposomes 1:50 with filtered PBS and measure particle size, PDI, and zeta potential using a Zetasizer Nano ZS at 25°C with a detection angle of 173°.

- Quality Criteria: Acceptable batches should exhibit PDI <0.25 and zeta potential |±20| mV for physical stability.

Encapsulation Efficiency and Drug Loading

- Separate unencapsulated drug using size exclusion chromatography or ultracentrifugation.

- Lyse nanoliposomes with 1% Triton X-100 in methanol.

- Analyze imatinib content by HPLC: C18 column (150 × 4.6 mm, 5μm), mobile phase acetonitrile:20mM ammonium acetate (40:60, v/v, pH 4.0), flow rate 1.0 mL/min, detection wavelength 265 nm.

- Calculate using formulas:

- Encapsulation Efficiency (%) = (Weight encapsulated drug / Total drug used) × 100

- Drug Loading (%) = (Weight encapsulated drug / Weight of nanoparticles) × 100 [1]

In Vitro Drug Release

- Place 2 mL of INP suspension in a dialysis bag (MWCO 12-14 kDa).

- Immerse in 200 mL PBS (pH 7.4) with 0.5% Tween 80 to maintain sink conditions.

- Agitate at 100 rpm while maintaining temperature at 37°C.

- Withdraw 1 mL samples at predetermined time points (0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) and replace with fresh medium.

- Analyze samples by HPLC as described above and calculate cumulative drug release. [1]

Analytical Methods and Quality Control

Drug Quantification Method

A validated LC-MS/MS method provides precise imatinib quantification in nanoliposomal formulations and biological samples:

Chromatographic Conditions:

- Column: C18 (50 × 2.1 mm, 3.5μm)

- Mobile Phase: Acetonitrile:10mM ammonium formate (60:40, v/v)

- Flow Rate: 0.3 mL/min

- Injection Volume: 10 μL

- Run Time: 5 minutes

Mass Spectrometric Conditions:

- Ionization: Electrospray ionization (ESI) positive mode

- Ion Transitions: m/z 494.3→394.2 (imatinib), 502.3→394.2 (imatinib-D8 internal standard)

- Source Temperature: 150°C

- Desolvation Temperature: 350°C

This method should demonstrate linearity (10-5000 ng/mL, r²>0.99), precision (CV<15%), and accuracy (85-115%) according to ICH guidelines. [9]

Table 2: Critical Quality Attributes and Target Specifications for Imatinib Nanoliposomes | Quality Attribute | Target Specification | Analytical Method | |-------------------|----------------------|-------------------| | Appearance | Milky white dispersion, no visible particles | Visual inspection | | Particle Size | 100-150 nm | Dynamic light scattering | | Polydispersity Index | ≤0.25 | Dynamic light scattering | | Zeta Potential | |±30| mV | Laser Doppler anemometry | | Encapsulation Efficiency | >80% | HPLC/LC-MS | | Drug Loading | 5-10% (w/w) | HPLC/LC-MS | | pH | 6.5-7.5 | pH meter | | Osmolality | 280-320 mOsm/kg | Osmometer | | Sterility | No microbial growth | Membrane filtration | | Endotoxin | <5 EU/mL | LAL test |

Anticipated Results and Applications

Expected Physicochemical Properties

Properly optimized imatinib nanoliposomes should exhibit favorable characteristics for cancer therapy, including mean particle size of 100-150 nm, which facilitates enhanced permeability and retention effect in tumor tissues, high encapsulation efficiency (>80%) ensuring maximum therapeutic payload delivery, and negative zeta potential (approximately -30 mV) providing colloidal stability through electrostatic repulsion. Transmission electron microscopy typically reveals spherical, unilamellar vesicles with smooth surfaces and minimal aggregation. [1]

Biological Performance

Compared to free imatinib, the nanoliposomal formulation should demonstrate:

- Enhanced cytotoxicity against BCR-ABL1 positive cancer cell lines (e.g., K562 CML cells) with 2-3 fold reduction in IC50 values

- Significantly reduced cardiotoxicity in animal models, evidenced by normal serum cardiac enzymes (ALT, AST, ALP) and absence of histological damage in cardiac tissues

- Prolonged circulation half-life with AUC increases of 3-5 fold compared to free drug

- Superior antitumor efficacy in xenograft models with tumor growth inhibition exceeding 70% at equivalent doses [1]

These properties collectively address the primary limitations of conventional imatinib therapy while potentially overcoming mechanisms of drug resistance through improved intracellular delivery and bypass of efflux transporters.

Troubleshooting Guide

Table 3: Common Formulation Challenges and Solutions

| Problem | Possible Cause | Solution |

|---|---|---|

| Low encapsulation efficiency | Rapid drug diffusion during hydration | Increase lipid:drug ratio; lower hydration temperature |

| Large particle size with high PDI | Inadequate size reduction | Optimize sonication parameters; use high-pressure homogenization |

| Particle aggregation | Insufficient surface charge | Increase PEG-lipid content; adjust formulation pH |

| Rapid drug leakage | Membrane instability | Increase cholesterol content; add membrane stabilizers |

| Poor physical stability | Lipid oxidation or hydrolysis | Use antioxidants; store under inert gas; lyophilize |

Conclusion